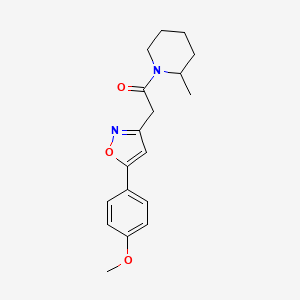

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone

Description

This compound features an isoxazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with an ethanone-linked 2-methylpiperidine moiety. Its molecular formula is C₁₈H₂₆N₂O₃ (calculated molecular weight: 318.4 g/mol).

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-5-3-4-10-20(13)18(21)12-15-11-17(23-19-15)14-6-8-16(22-2)9-7-14/h6-9,11,13H,3-5,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIIIEOGIUPCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(2-methylpiperidin-1-yl)ethanone is a derivative of isoxazole, a class of compounds known for their diverse biological activities. Isoxazole derivatives have been widely investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an isoxazole ring fused with a piperidine moiety, which is significant for its biological interactions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring is known to modulate the activity of various proteins involved in inflammatory and cancer pathways. Research indicates that compounds with similar structures often inhibit key enzymes or receptors associated with disease processes.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anti-inflammatory Effects

Isoxazole derivatives are also recognized for their anti-inflammatory properties. In vitro assays have shown that these compounds can reduce pro-inflammatory cytokine production in human immune cells. This activity suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in medicinal chemistry. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL. |

| Study 2 : Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

| Study 3 : Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

Research Findings

Research has consistently highlighted the promising biological activities associated with isoxazole derivatives:

- Antimicrobial Activity : Isoxazole compounds have been shown to possess broad-spectrum antibacterial properties.

- Anti-inflammatory Properties : These compounds effectively inhibit inflammatory mediators and cytokines.

- Anticancer Effects : Isoxazole derivatives exhibit selective toxicity toward cancer cells while sparing normal cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Variations and Implications

- Heterocyclic Core: The target compound’s isoxazole ring is less electron-deficient than oxadiazole () but more rigid than indole (JWH-250, ). Isoxazoles are known for metabolic stability, favoring drug development .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to 3-chlorophenyl () but reduces electronegativity relative to sulfonyl groups () .

- 2-Methylpiperidine vs. piperazine (): Piperazine’s additional nitrogen increases solubility, while 2-methylpiperidine’s steric bulk may reduce off-target interactions .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s LogP (estimated 3.1) is lower than JWH-250 (LogP ~5) due to fewer hydrophobic indole rings, suggesting better aqueous solubility .

- Bioactivity: While JWH-250 targets cannabinoid receptors, the target’s piperidine and methoxyphenyl groups hint at possible interactions with serotonin or sigma receptors, common in neuroactive compounds .

- Stability : The 4-methoxyphenyl group’s electron-donating nature may reduce oxidative degradation compared to halogenated analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.